7-Tosyl-7-azabicyclo[2.2.1]heptane
Overview
Description
7-Tosyl-7-azabicyclo[2.2.1]heptane is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicycloheptane family, which is known for its unique structural properties and potential applications in various fields of science and industry. The tosyl group attached to the nitrogen atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 7-Tosyl-7-azabicyclo[22Related compounds such as epibatidine, which also contain a 7-azabicyclo[221]heptane structure, have been found to have high affinity for the nicotinic acetylcholine receptor (nAChR) . The nAChR plays a crucial role in transmitting signals in the nervous system.
Mode of Action
The exact mode of action of 7-Tosyl-7-azabicyclo[22It’s known that reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[221]heptadiene derivatives proceed trans-stereospecifically with the formation of 1,2-addition products, resulting from the exo-attack by the electrophile .
Biochemical Pathways
The specific biochemical pathways affected by 7-Tosyl-7-azabicyclo[22Given the structural similarity to epibatidine, it may influence pathways involving the nicotinic acetylcholine receptor .
Result of Action
The specific molecular and cellular effects of 7-Tosyl-7-azabicyclo[22Related compounds have been found to have significant effects on the nervous system due to their interaction with the nicotinic acetylcholine receptor .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Tosyl-7-azabicyclo[22Factors such as ph can significantly affect the cyclization reactions involved in the synthesis of related compounds .
Preparation Methods
The synthesis of 7-Tosyl-7-azabicyclo[2.2.1]heptane typically involves a multi-step process starting from readily available precursors. One common synthetic route includes:
Starting Material: Cyclohex-3-enecarboxylic acid.
Curtius Reaction: Conversion of the carboxylic acid to an isocyanate intermediate.
Bromination: Stereoselective bromination to form dibromocyclohexyl derivatives.
Intramolecular Cyclization: Using sodium hydride (NaH) to induce cyclization, forming the azabicycloheptane core.
Tosylation: Introduction of the tosyl group to the nitrogen atom
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
7-Tosyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Electrophilic Addition: The bicyclic structure can undergo electrophilic addition reactions, particularly at the double bond positions
Common reagents used in these reactions include bromine for bromination, sodium hydride for cyclization, and tosyl chloride for tosylation. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Tosyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Comparison with Similar Compounds
7-Tosyl-7-azabicyclo[2.2.1]heptane can be compared with other azabicycloheptane derivatives, such as:
7-Azabicyclo[2.2.1]heptane: Lacks the tosyl group, resulting in different reactivity and applications.
2-Chloro-7-azabicyclo[2.2.1]heptane: Contains a chlorine atom instead of a tosyl group, leading to distinct chemical properties and uses.
Epibatidine: A natural alkaloid with a similar bicyclic structure but different functional groups, known for its potent analgesic properties
The uniqueness of this compound lies in its tosyl group, which enhances its stability and reactivity, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-7-azabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-2-8-13(9-3-10)17(15,16)14-11-4-5-12(14)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKWEHPFWCXDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572191 | |
Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188624-92-2 | |
Record name | 7-(4-Methylbenzene-1-sulfonyl)-7-azabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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